molecular formula C16H11ClN2O4S B5228786 2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide

2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide

Cat. No.: B5228786
M. Wt: 362.8 g/mol
InChI Key: NHWMBLDYQLPZHH-UHFFFAOYSA-N
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Description

2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide is an organic compound that features a naphthalene ring, a nitro group, and a sulfonamide group

Preparation Methods

The synthesis of 2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process may include nitration, sulfonation, and chlorination reactions under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, affecting their function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide include other naphthalene derivatives and sulfonamides These compounds may share similar chemical properties but differ in their specific functional groups and applications

Properties

IUPAC Name

2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-14-9-8-12(19(20)21)10-16(14)24(22,23)18-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMBLDYQLPZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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